molecular formula C6H5NO5S B1608020 5-Sulfopicolinic acid CAS No. 4833-91-4

5-Sulfopicolinic acid

Cat. No.: B1608020
CAS No.: 4833-91-4
M. Wt: 203.17 g/mol
InChI Key: CAIORIXOHHAHET-UHFFFAOYSA-N
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Description

5-Sulfopicolinic acid: is an organic compound with the molecular formula C₆H₅NO₅S It is a derivative of picolinic acid, featuring a sulfonic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Sulfopicolinic acid can be synthesized through several methods. One common approach involves the sulfonation of picolinic acid. This reaction typically requires the use of sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfopicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.

Scientific Research Applications

Chemistry: 5-Sulfopicolinic acid is used as a reagent in various chemical reactions, including complexation and catalysis. Its unique structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: The compound’s potential antiviral and antimicrobial properties are being explored in medical research. Studies have shown that derivatives of picolinic acid, including this compound, exhibit activity against certain viruses and bacteria.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its sulfonic acid group makes it a versatile building block for creating more complex molecules.

Mechanism of Action

The mechanism of action of 5-Sulfopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit enzymes by binding to their active sites or alter protein conformation through metal chelation. These interactions can disrupt essential biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Picolinic acid: A precursor to 5-Sulfopicolinic acid, lacking the sulfonic acid group.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic acid: Another isomer of picolinic acid with the carboxyl group at yet another position.

Uniqueness: this compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to form strong interactions with metal ions and other molecules, distinguishing it from its isomers and other related compounds.

Properties

IUPAC Name

5-sulfopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIORIXOHHAHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376512
Record name 5-Sulfopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-91-4
Record name 5-Sulfopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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